5-methyl-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-3-thiophenecarboxamide
Overview
Description
5-methyl-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-3-thiophenecarboxamide is a synthetic compound that has been studied for its potential use in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been investigated.
Mechanism of Action
The mechanism of action of 5-methyl-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-3-thiophenecarboxamide is not fully understood, but it is believed to involve inhibition of certain enzymes or proteins. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. Additionally, this compound has been shown to interact with certain proteins involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects:
5-methyl-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-3-thiophenecarboxamide has been shown to have a variety of biochemical and physiological effects. This compound has been shown to inhibit the growth of certain types of cancer cells, and it has also been shown to induce cell death in these cells. Additionally, this compound has been shown to affect the expression of certain genes, which may play a role in its anti-cancer activity.
Advantages and Limitations for Lab Experiments
One advantage of using 5-methyl-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-3-thiophenecarboxamide in lab experiments is its potential as a tool to study protein-protein interactions. Additionally, this compound has been shown to have activity against certain types of cancer cells, which may make it a useful tool for cancer research. However, there are also limitations to using this compound in lab experiments. For example, its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on 5-methyl-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-3-thiophenecarboxamide. One area of research could focus on further investigating the mechanism of action of this compound, in order to better understand its anti-cancer activity and potential as a tool for studying protein-protein interactions. Additionally, further studies could investigate the potential use of this compound in combination with other anti-cancer drugs, in order to enhance its activity against cancer cells. Finally, future research could investigate the potential use of this compound in other areas of scientific research, such as the regulation of gene expression or the study of certain proteins.
Scientific Research Applications
5-methyl-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-3-thiophenecarboxamide has been studied for its potential use in scientific research. This compound has been shown to have activity against certain types of cancer cells, and it has also been investigated for its potential use as a tool to study protein-protein interactions. Additionally, this compound has been used in studies to investigate the role of certain proteins in the regulation of gene expression.
properties
IUPAC Name |
5-methyl-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)thiophene-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS2/c1-10-8-13(9-20-10)15(19)18-16-17-14(11(2)21-16)12-6-4-3-5-7-12/h3-9H,1-2H3,(H,17,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCZYISFRGFBMQD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CS1)C(=O)NC2=NC(=C(S2)C)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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